Ethyl thiane-4-carboxylate
Description
Overview of Thiane (B73995) Ring Systems in Organic Chemistry
Thiane, also known as thiacyclohexane, is a saturated six-membered heterocyclic compound with the chemical formula C₅H₁₀S. ontosight.ai It consists of a carbon ring where one methylene (B1212753) group has been replaced by a sulfur atom. Thiane and its derivatives are fundamental components in the study of organosulfur chemistry. ontosight.ai The reactivity of saturated heterocycles like thiane often resembles that of their acyclic counterparts; for instance, thiane behaves similarly to an acyclic sulfide (B99878). msu.edu These compounds serve as valuable building blocks in organic synthesis, particularly for creating more complex, biologically active molecules. The synthesis of the thiane ring can be accomplished through methods like the cyclization of 1,5-dibromopentane (B145557) with sodium sulfide.
Structural Characteristics and Conformational Aspects of Thiane Derivatives
The conformational analysis of thiane derivatives is a significant area of study, exploring the orientation of substituents on the ring. mdpi.comepa.gov Substituents can occupy either axial or equatorial positions, and the equilibrium between these conformers is influenced by steric and stereoelectronic effects. For example, in thiane oxides, the sulfoxide (B87167) oxygen can be either axial or equatorial, and its orientation can be inverted, a phenomenon that has been demonstrated through X-ray crystallography. rsc.org The conformational equilibrium in substituted thianes can be complex, sometimes favoring chair-boat or twisted-boat conformations, as seen in certain bicyclic thiane systems. nih.gov
Significance of Carboxylate Functional Groups in Heterocyclic Scaffolds
The carboxylate functional group (-COOH or its ester form, -COOR) is a common and important feature in organic chemistry. chemistrytalk.org When attached to a heterocyclic scaffold, a carboxylate group can significantly influence the molecule's physical and chemical properties. Carboxylic acids are known to be polar and can act as hydrogen bond donors and acceptors, which can affect solubility and intermolecular interactions. chemistrytalk.org
In the context of medicinal chemistry and materials science, the carboxylate group is particularly valuable. It can serve as a handle for further chemical modification or derivatization. rsc.org For instance, aryl carboxylic acids are considered attractive precursors for functionalization due to their abundance and accessibility. acs.org The presence of a carboxylate group can also be crucial for a molecule's biological activity, as it can interact with biological targets like enzymes and receptors. Thiazole (B1198619) derivatives containing a carboxylate group, for example, are used as intermediates in the synthesis of compounds with potential antimicrobial, anti-inflammatory, and anticancer properties. chemicalbook.comcbijournal.com
Research Context and Importance of Ethyl Thiane-4-carboxylate
This compound, with its CAS Number 10255-33-3, combines the structural features of a thiane ring and an ethyl carboxylate group. Its importance in research lies primarily in its role as a synthetic intermediate. Heterocyclic compounds containing both sulfur atoms and carboxylate groups are prevalent in the design of novel therapeutic agents and functional materials.
Derivatives and structural analogs of this compound are used in various synthetic applications. For instance, related piperidine-based structures are prepared using starting materials like ethyl 4-mercaptopiperidine-1-carboxylate for the development of potential influenza virus inhibitors. nih.gov Similarly, ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds with applications in pharmaceuticals and fine chemicals. The synthesis of related compounds, such as ethyl 4-phenylthiane-4-carboxylate, highlights the methods used to create such substituted thiane systems. evitachem.com
Current Gaps and Prospective Research Directions in Thiane Carboxylate Chemistry
While the chemistry of thiane and carboxylate groups is well-established individually, the specific combination within molecules like this compound presents opportunities for further exploration. A significant portion of current research focuses on more complex, functionalized thiane derivatives, often in the context of drug discovery. nih.gov
Future research could focus on several areas. There is potential for the development of new, more efficient synthetic routes to substituted thiane carboxylates. Exploring the full range of chemical transformations of the this compound scaffold could lead to novel libraries of compounds for biological screening. For example, derivatives could be investigated for their potential as inhibitors of specific enzymes or as ligands for receptors where the sulfur-containing ring provides a unique conformational constraint. Furthermore, incorporating this scaffold into polymers could yield materials with interesting thermal or mechanical properties. The study of thiazole carboxylate derivatives in developing agents against various diseases suggests a promising path for analogous research into thiane carboxylates. cbijournal.comresearchgate.net
Data Tables
Table 1: Properties of Thiane and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| Thiane | C₅H₁₀S | 102.2 | Saturated 6-membered ring with one sulfur atom. |
| Tetrahydropyran | C₅H₁₀O | 86.13 | Saturated 6-membered ring with one oxygen atom. msu.edu |
| Piperidine | C₅H₁₁N | 85.15 | Saturated 6-membered ring with one nitrogen atom. msu.edu |
| This compound | C₈H₁₄O₂S | 174.26 | Thiane ring with an ethyl carboxylate at the 4-position. |
Table 2: Selected Thiazole Carboxylate Derivatives in Research
| Compound Name | CAS Number | Application/Use |
| Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 | Intermediate for synthesizing kinase inhibitors and potential cancer treatments. chemicalbook.com |
| Ethyl 2-chlorothiazole-4-carboxylate | 5198-87-8 | A reagent used in chemical synthesis. sigmaaldrich.com |
| Ethyl 4-thiazolecarboxylate | 14527-43-6 | A building block in organic synthesis. sigmaaldrich.com |
| Ethyl 2-(2-thienyl)thiazole-4-carboxylate | 24043-97-8 | A chemical reagent with a thiazole and thiophene (B33073) ring system. sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
ethyl thiane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S/c1-2-10-8(9)7-3-5-11-6-4-7/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHENDCSOKHBFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCSCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Aspects of Ethyl Thiane 4 Carboxylate
Reactions at the Ester Moiety
The ester functional group is a primary site for nucleophilic acyl substitution, a class of reactions fundamental to the derivatization of carboxylic acids.
Hydrolysis Reactions (Acidic and Basic Conditions)
Ester hydrolysis is the cleavage of an ester bond by reaction with water to produce a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, typically by heating the ester with a dilute strong acid like hydrochloric or sulfuric acid, the reaction is reversible. chemguide.co.ukchemguide.co.uk The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. chemguide.co.uknumberanalytics.comlibretexts.org Subsequent proton transfer and elimination of ethanol (B145695) regenerate the acid catalyst and yield thiane-4-carboxylic acid. chemguide.co.uk To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uk
| Condition | Catalyst/Reagent | Products | Reversibility |
| Acidic | Dilute H₂SO₄ or HCl | Thiane-4-carboxylic acid + Ethanol | Reversible |
| Basic | NaOH or KOH | Sodium/Potassium thiane-4-carboxylate + Ethanol | Irreversible |
Nucleophilic Acyl Substitution Reactions (e.g., Amidation, Transesterification)
The ester group of ethyl thiane-4-carboxylate readily undergoes substitution reactions with various nucleophiles.
Amidation: This reaction involves the displacement of the ethoxy group by an amine. The reaction of this compound with ammonia, primary amines, or secondary amines yields the corresponding primary, secondary, or tertiary amides, respectively. These reactions can be performed by heating the ester with the amine, but are often facilitated by catalysts. mdpi.com Lewis acids like titanium tetrachloride (TiCl₄) can be used to activate the carboxylic acid (derived from in-situ hydrolysis) or the ester itself, promoting the formation of the amide bond. d-nb.infonih.gov
Transesterification: This process involves the exchange of the ethyl group of the ester with a different alkyl group from another alcohol. The reaction is typically catalyzed by either an acid or a base. wikipedia.org In an acid-catalyzed mechanism, the carbonyl oxygen is protonated to increase its electrophilicity before the new alcohol attacks. libretexts.orgmasterorganicchemistry.com In a base-catalyzed mechanism, the incoming alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the ester carbonyl. masterorganicchemistry.com The reaction is an equilibrium process, and using the incoming alcohol as the solvent can drive the reaction to completion. libretexts.org For example, reacting this compound with methanol (B129727) in the presence of a catalyst would yield mthis compound and ethanol. organic-chemistry.orgresearchgate.net
Reduction of the Ester Group
The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and conditions employed.
Reduction to a Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for the complete reduction of esters to primary alcohols. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction is typically performed in an anhydrous ether solvent. LiAlH₄ delivers a hydride ion to the carbonyl carbon in a nucleophilic acyl substitution to first form an aldehyde intermediate. libretexts.org Since aldehydes are more reactive than esters towards reduction, the intermediate is immediately reduced further to the corresponding alkoxide. libretexts.org A final aqueous workup protonates the alkoxide to yield the primary alcohol, (thian-4-yl)methanol. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. libretexts.org
Partial Reduction to an Aldehyde: The reduction can be stopped at the aldehyde stage by using a less reactive, sterically hindered reducing agent such as diisobutylaluminum hydride (DIBAL-H). chemistrysteps.commasterorganicchemistry.com The use of DIBAL-H at low temperatures (e.g., -78 °C) allows for the formation of a stable tetrahedral intermediate after the initial hydride attack. chemistrysteps.com This intermediate does not collapse to the aldehyde until the aqueous workup is performed, which prevents a second hydride addition. chemistrysteps.comyoutube.com This method provides a pathway to synthesize thiane-4-carbaldehyde from the corresponding ethyl ester.
| Reagent | Typical Conditions | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether, then H₃O⁺ workup | (Thian-4-yl)methanol |
| Diisobutylaluminum Hydride (DIBAL-H) | Toluene or Hexane, -78 °C, then H₂O workup | Thiane-4-carbaldehyde |
Reactions Involving the Cyclic Thioether (Thiane Ring)
The sulfur atom in the thiane (B73995) ring is nucleophilic and can be readily oxidized. The ring itself is generally stable but can undergo cleavage under specific, often harsh, conditions. msu.edu
Oxidation of the Sulfur Atom to Sulfoxides and Sulfones
The sulfur atom of the thiane ring can be oxidized in a stepwise manner to form a sulfoxide (B87167) and then a sulfone. The degree of oxidation is controlled by the choice and stoichiometry of the oxidizing agent.
Oxidation to Sulfoxide: Oxidation of the thioether to a sulfoxide can be achieved using a single equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The reaction involves the nucleophilic sulfur atom attacking the electrophilic oxygen of the oxidant. This oxidation introduces a stereocenter at the sulfur atom, leading to the possibility of diastereomeric sulfoxides if other stereocenters are present in the molecule.
Oxidation to Sulfone: The use of a stronger oxidizing agent or an excess of the oxidant (e.g., two or more equivalents of H₂O₂ or m-CPBA) leads to the further oxidation of the sulfoxide to the corresponding sulfone. jchemrev.comorganic-chemistry.orgrsc.org This two-step oxidation converts the sulfur atom to its highest oxidation state within this functional group series. The resulting product is this compound 1,1-dioxide. The sulfone group significantly increases the polarity of the molecule.
| Oxidizing Agent (Equivalents) | Product | Oxidation State of Sulfur |
| m-CPBA (1 eq.) | This compound 1-oxide | Sulfoxide |
| H₂O₂ (1 eq.) | This compound 1-oxide | Sulfoxide |
| m-CPBA (>2 eq.) | This compound 1,1-dioxide | Sulfone |
| H₂O₂ (>2 eq.) | This compound 1,1-dioxide | Sulfone |
Ring-Opening Reactions of the Thiane Heterocycle
The thiane ring is a saturated six-membered heterocycle and is considerably stable, resembling acyclic sulfides in its general reactivity. msu.edu Ring-opening reactions are not common and typically require specific conditions or reagents designed to cleave carbon-sulfur bonds.
Desulfurization: One of the most definitive ring-opening reactions is desulfurization, often accomplished with reagents like Raney Nickel. This reaction involves the hydrogenolysis of both C-S bonds, effectively removing the sulfur atom from the ring and replacing it with hydrogen atoms. For this compound, this would lead to the formation of ethyl 4-methylpentanoate.
Other Ring-Opening Pathways: While less common for a stable ring like thiane, ring-opening can sometimes be initiated by strong nucleophiles or electrophilic attack at the sulfur atom under forcing conditions. For example, reaction with certain organometallic reagents or treatment under conditions that generate highly reactive intermediates might lead to C-S bond cleavage. However, for this compound, reactions at the ester or oxidation at the sulfur are significantly more favorable and synthetically useful.
Formation and Reactivity of Sulfonium (B1226848) Salts
The sulfur atom in the thiane ring of this compound is nucleophilic and can react with electrophiles, most notably alkyl halides, to form tertiary sulfonium salts. This reaction proceeds via a standard SN2 mechanism, where the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-sulfur bond. The resulting sulfonium salt is a positively charged species with three substituents on the sulfur atom.
The general reaction for the formation of a sulfonium salt from this compound can be depicted as follows:
Reaction Scheme: Formation of a Sulfonium Salt
Where R-X is an alkyl halide.
The reactivity of the alkyl halide (R-X) follows the typical trend for SN2 reactions, with methyl and primary halides being the most effective alkylating agents. The choice of solvent can also influence the reaction rate, with polar aprotic solvents generally favoring the SN2 pathway.
Once formed, these sulfonium salts can serve as precursors for various synthetic transformations. A key reaction of sulfonium salts is the formation of sulfonium ylides. Treatment of the sulfonium salt with a strong base results in the deprotonation of a carbon atom adjacent to the positively charged sulfur, yielding a neutral, zwitterionic molecule known as a sulfonium ylide.
Reaction Scheme: Formation of a Sulfonium Ylide
These ylides are valuable reagents in organic synthesis, particularly in the formation of three-membered rings such as epoxides and cyclopropanes through reactions with carbonyl compounds and α,β-unsaturated systems, respectively.
Table 1: Representative Alkylating Agents for Sulfonium Salt Formation
| Alkylating Agent | Product Type | Relative Reactivity |
| Methyl iodide | Methylsulfonium salt | High |
| Ethyl bromide | Ethylsulfonium salt | Moderate |
| Benzyl (B1604629) chloride | Benzylsulfonium salt | High |
| tert-Butyl chloride | No reaction (elimination favored) | Low |
Reactions at the Carbon Alpha to the Ester Group
The presence of the ester functionality in this compound provides a handle for reactions involving the formation of an enolate intermediate at the carbon atom alpha to the carbonyl group.
The hydrogen atom on the carbon adjacent to the ester group (the α-carbon) is weakly acidic due to the electron-withdrawing effect of the carbonyl group. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can quantitatively deprotonate this position to generate a lithium enolate.
This enolate is a potent carbon nucleophile and can react with various electrophiles in α-alkylation and α-acylation reactions.
Alpha-Alkylation: The enolate can react with alkyl halides in an SN2 fashion to introduce an alkyl group at the α-position. This is a powerful method for forming new carbon-carbon bonds. The success of this reaction is highly dependent on the nature of the alkyl halide, with primary and allylic/benzylic halides being the most suitable substrates.
Alpha-Acylation: Similarly, the enolate can react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group at the α-position. This leads to the formation of β-keto esters.
Table 2: Conditions for Alpha-Functionalization of this compound
| Reaction Type | Base | Electrophile | Product |
| α-Alkylation | Lithium diisopropylamide (LDA) | Methyl iodide | Ethyl 4-methylthiane-4-carboxylate |
| α-Alkylation | Sodium hydride (NaH) | Benzyl bromide | Ethyl 4-benzylthiane-4-carboxylate |
| α-Acylation | Lithium diisopropylamide (LDA) | Acetyl chloride | Ethyl 4-acetylthiane-4-carboxylate |
The enolate of this compound can also participate in condensation reactions. The most relevant of these is the Claisen condensation, which involves the reaction of two ester molecules to form a β-keto ester. In a self-condensation, the enolate of one molecule of this compound would attack the carbonyl group of a second molecule.
This intermolecular reaction would lead to the formation of a dimeric β-keto ester. The driving force for this equilibrium-limited reaction is the deprotonation of the newly formed β-keto ester, which is more acidic than the starting ester. Therefore, a stoichiometric amount of base is typically required.
While theoretically possible, the steric hindrance imposed by the thiane ring might influence the feasibility and yield of such intermolecular condensation reactions.
Investigations into Reaction Mechanisms (e.g., Transition State Analysis)
Enolate Reactions: Reactions of the ester enolate proceed through different types of transition states.
α-Alkylation: This is also an SN2 reaction , with the enolate carbon being the nucleophile. The stereochemical outcome at the α-carbon, if it becomes a stereocenter, would be determined by the direction of approach of the electrophile to the planar enolate.
Condensation Reactions: The Claisen condensation involves a nucleophilic acyl substitution mechanism. The key intermediate is a tetrahedral species formed upon the attack of the enolate on the ester carbonyl. The transition state leading to this intermediate is the rate-determining step. Subsequent collapse of the tetrahedral intermediate to reform the carbonyl group and expel an alkoxide is a lower energy process.
Further computational studies, such as Density Functional Theory (DFT) calculations, would be necessary to model the specific transition states for reactions of this compound and to determine the activation energies and reaction profiles. Such studies could elucidate the influence of the thiane ring on the reactivity of both the sulfur atom and the ester enolate.
Derivatization Strategies for Analysis and Further Synthesis
Derivatization of the Carboxylate Group
The ethyl ester functionality is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the formation of new chemical bonds.
The conversion of the ethyl ester of ethyl thiane-4-carboxylate into amides and hydrazides is a common strategy to create derivatives with altered biological activities or to provide intermediates for further synthetic steps.
Amides: The synthesis of amides from this compound can be achieved through aminolysis, which involves the reaction of the ester with an amine. libretexts.orgyoutube.com This reaction typically requires elevated temperatures or the use of a catalyst to proceed at a reasonable rate. youtube.comnih.gov The general reaction involves the nucleophilic acyl substitution where the amino group of the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxide leaving group. libretexts.org A wide range of primary and secondary amines can be used, allowing for the synthesis of a diverse library of N-substituted thiane-4-carboxamides. One-pot methods, for instance using reagents like thionyl chloride (SOCl₂) or titanium tetrachloride (TiCl₄) to activate the corresponding carboxylic acid in situ before adding the amine, provide an efficient route to these amides. nih.govrsc.org
Hydrazides: Hydrazides are synthesized by reacting the ethyl ester with hydrazine (B178648), most commonly hydrazine hydrate (B1144303) (N₂H₄·H₂O). nih.govresearchgate.net This reaction, known as hydrazinolysis, is generally more facile than aminolysis with amines and often proceeds by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent like ethanol (B145695). nih.govprepchem.com The resulting thiane-4-carbohydrazide (B13117694) is a valuable intermediate, serving as a precursor for the synthesis of various heterocyclic compounds and other derivatives. nih.gov
Table 1: Synthesis of Amide and Hydrazide Derivatives This table is interactive. Click on the headers to sort the data.
| Derivative Type | General Reactant | Typical Reaction Conditions | Product |
|---|---|---|---|
| Amide | Primary or Secondary Amine (R¹R²NH) | Heating or catalysis (acid/base) | Thiane-4-carboxamide (CONR¹R²) |
| Hydrazide | Hydrazine Hydrate (N₂H₄·H₂O) | Reflux in ethanol | Thiane-4-carbohydrazide (CONHNH₂) |
For analytical purposes, particularly gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize polar molecules to increase their volatility and thermal stability. austinpublishinggroup.comnih.gov While this compound itself is reasonably volatile, its corresponding carboxylic acid (thiane-4-carboxylic acid), which might be present as a metabolite or hydrolysis product, requires derivatization. Silylation is a widely used technique for this purpose. nih.govgcms.cz
The process involves replacing the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. gcms.cz This is accomplished by reacting the analyte with a silylating agent. Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govbrjac.com.br The reaction is typically fast and produces a non-polar, more volatile TMS ester, which exhibits improved chromatographic behavior, resulting in sharper peaks and enhanced sensitivity during GC-MS analysis. austinpublishinggroup.comresearchgate.net Injector port silylation is an online technique where the derivatization occurs directly in the hot GC injector, minimizing sample handling. austinpublishinggroup.com
Alkylation is another established derivatization strategy for rendering acidic compounds, such as the parent carboxylic acid of this compound, suitable for GC analysis. colostate.edu This method involves converting the carboxylic acid into a more volatile ester, typically a methyl or ethyl ester. Since the parent compound is already an ethyl ester, this technique is primarily relevant for the analysis of thiane-4-carboxylic acid.
Various alkylating agents can be employed. For instance, reaction with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst like boron trifluoride (BF₃) or thionyl chloride (SOCl₂) will form the corresponding ester. colostate.edu Another approach is the use of reagents like methyl chloroformate. nih.gov These derivatization reactions convert the polar carboxylic acid into a less polar and more volatile ester, which is more amenable to GC separation and analysis. colostate.edu
Table 2: Derivatization for GC-MS Analysis of Thiane-4-carboxylic Acid This table is interactive. Click on the headers to sort the data.
| Derivatization Method | Reagent Example | Derivative Formed | Purpose |
|---|---|---|---|
| Silylation | BSTFA or MSTFA | Trimethylsilyl ester | Increases volatility and thermal stability |
| Alkylation | Methanol/BF₃ | Methyl ester | Increases volatility |
Derivatization of the Sulfur Atom
The sulfur atom in the thiane (B73995) ring is a nucleophilic center that can undergo various chemical reactions, providing another avenue for derivatization.
The sulfide (B99878) moiety in this compound can be selectively oxidized to produce the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives have significantly different polarities and chemical properties, making them interesting for further synthetic applications.
Sulfoxide Formation: The oxidation of the sulfide to a sulfoxide can be achieved using a range of oxidizing agents. A common and effective reagent for this transformation is one equivalent of an oxidant like hydrogen peroxide (H₂O₂) or a peroxy acid such as m-chloroperbenzoic acid (m-CPBA). organic-chemistry.org The reaction conditions can be controlled to prevent over-oxidation to the sulfone. organic-chemistry.orgorganic-chemistry.org Catalytic systems, for example using metal catalysts like scandium(III) triflate with hydrogen peroxide, can also provide high selectivity for the sulfoxide. organic-chemistry.org
Sulfone Formation: Further oxidation of the sulfoxide, or direct oxidation of the sulfide using a stronger oxidizing agent or an excess of the oxidant, yields the corresponding sulfone. organic-chemistry.org Using at least two equivalents of H₂O₂ or m-CPBA will typically drive the reaction to completion, forming the sulfone. organic-chemistry.org The choice of catalyst can also direct the selectivity towards the sulfone; for instance, niobium carbide has been shown to be an efficient catalyst for the oxidation of sulfides to sulfones using H₂O₂. organic-chemistry.org
Table 3: Oxidation States of Sulfur in this compound Derivatives This table is interactive. Click on the headers to sort the data.
| Oxidation State | Derivative Name | Typical Oxidizing Conditions |
|---|---|---|
| +0 | This compound (Sulfide) | - |
| +2 | Ethyl 1-oxido-thiane-4-carboxylate (Sulfoxide) | 1 eq. H₂O₂ or m-CPBA |
| +4 | Ethyl 1,1-dioxido-thiane-4-carboxylate (Sulfone) | ≥2 eq. H₂O₂ or m-CPBA |
The lone pairs of electrons on the sulfur atom make it nucleophilic, allowing it to react with various electrophiles. A characteristic reaction of thioethers is the formation of sulfonium (B1226848) salts. This occurs when the sulfur atom attacks an electrophilic carbon, such as that in an alkyl halide (e.g., methyl iodide). The resulting product is a trialkylsulfonium salt, where the sulfur atom bears a positive charge. These sulfonium salts can be useful as intermediates in organic synthesis.
Derivatization for Enhanced Spectroscopic Characterization
The instrumental analysis of this compound can be significantly improved by chemical derivatization. This process involves converting the analyte into a derivative with superior spectroscopic properties, thereby enhancing detection sensitivity and selectivity in techniques like mass spectrometry (MS), UV-Vis spectroscopy, or fluorescence spectroscopy. Derivatization typically targets the carboxylate group after hydrolysis to thiane-4-carboxylic acid, as the thioether linkage is generally less reactive under standard analytical derivatization conditions.
For mass spectrometry, particularly when using electrospray ionization (ESI), the signal response of carboxylic acids can be poor. A common strategy to overcome this is to convert the carboxylic acid into an amide using a derivatizing agent that contains a readily ionizable group, such as a tertiary or quaternary amine. nih.gov This modification increases the proton affinity of the molecule, leading to a much stronger signal in positive-ion ESI-MS. nih.gov For example, coupling thiane-4-carboxylic acid with an amine-containing reagent using a carbodiimide (B86325) activator like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can improve sensitivity by over 75-fold. nih.gov This approach also helps to reduce the formation of sodium adducts, which can complicate mass spectra and diminish the primary signal intensity. nih.gov
For analytical methods based on UV-Vis absorption or fluorescence, derivatization aims to attach a chromophore or fluorophore to the molecule. Since the thiane ring and ethyl ester group lack strong UV absorption or fluorescence, tagging is necessary for sensitive detection. Reagents containing moieties like benzoxadiazole or naphthalene (B1677914) can be coupled to the carboxylic acid function. For instance, 4-N,N-dimethylaminosulfonyl-7-N-(2-aminoethyl)amino-2,1,3-benzoxadiazole (DBD-ED) is a fluorescent labeling agent that reacts with carboxylic acids in the presence of a condensing agent to yield highly fluorescent derivatives, enabling detection at very low concentrations. mdpi.com
Below is a table summarizing potential derivatization reagents for enhancing the spectroscopic characterization of thiane-4-carboxylic acid (the hydrolyzed form of this compound).
| Derivatization Reagent | Target Functional Group | Spectroscopic Enhancement | Analytical Technique |
|---|---|---|---|
| N,N-Dimethylethylenediamine | Carboxylic Acid | Increases proton affinity, enhances signal intensity | LC-ESI-MS |
| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) | Carboxylic Acid | Adds a permanent positive charge and a bromine isotopic signature | LC-MS/MS |
| 4-N,N-Dimethylaminosulfonyl-7-N-(2-aminoethyl)amino-2,1,3-benzoxadiazole (DBD-ED) | Carboxylic Acid | Introduces a highly fluorescent tag | HPLC with Fluorescence Detection |
| 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | Carboxylic Acid | Adds a UV-active and fluorescent naphthalimide group | HPLC with UV/Fluorescence Detection |
Derivatization for Chiral Separation and Enantiomeric Purity Assessment
This compound itself is an achiral molecule. However, derivatization for chiral separation becomes relevant when dealing with chiral analogues or when a chiral center is introduced into the thiane ring through synthesis. The assessment of enantiomeric purity is critical in pharmaceutical and chemical research, as enantiomers of a chiral compound can have vastly different biological activities.
The most common method for the chiral separation of a racemic carboxylic acid is the "indirect approach," which involves derivatizing the mixture of enantiomers with an enantiomerically pure chiral derivatizing agent (CDA). chiralpedia.com This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physicochemical properties, diastereomers have different properties and can be separated using standard, non-chiral chromatographic techniques like High-Performance Liquid Chromatography (HPLC) on a conventional achiral stationary phase (e.g., C18). chiralpedia.com
For a chiral version of thiane-4-carboxylic acid, the process would involve reacting the racemic acid with a single-enantiomer CDA, such as a chiral amine or alcohol. The reaction, typically facilitated by a coupling agent like EDC, forms two diastereomeric amides or esters. nih.gov Once separated by HPLC, the relative areas of the two peaks in the chromatogram correspond directly to the ratio of the enantiomers in the original mixture. This allows for the precise determination of enantiomeric excess (ee).
The selection of the CDA is crucial and depends on factors such as reaction efficiency, the stability of the resulting diastereomers, and the resolution achieved during chromatographic separation. Reagents based on amino acids or naturally chiral compounds are frequently used. nih.gov
The table below lists common chiral derivatizing agents suitable for the enantiomeric resolution of chiral carboxylic acids.
| Chiral Derivatizing Agent (CDA) | Reagent Type | Typical Reaction Conditions |
|---|---|---|
| (S)-(-)-1-(1-Naphthyl)ethylamine | Chiral Amine | With coupling agents (e.g., EDC, HOBt) at room temperature. |
| (R)-(+)-α-Methylbenzylamine | Chiral Amine | With coupling agents in an aprotic solvent. |
| (S)-Anabasine | Chiral Amine | Reaction with a condensation agent like DMT-MM is quantitative in minutes at room temperature. nih.gov |
| (+)-O,O'-Diacetyl-L-tartaric anhydride (B1165640) (DATAN) | Chiral Anhydride | Reacts with chiral alcohols (if the ester is hydrolyzed to an acid and then reduced). Reaction occurs in aprotic media at elevated temperatures. mdpi.com |
Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR spectroscopy of Ethyl thiane-4-carboxylate reveals distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The spectrum is characterized by signals from the ethyl group and the thiane (B73995) ring protons.
The ethyl group gives rise to two characteristic signals:
A quartet, typically found in the range of 3.5-5.5 ppm, corresponds to the methylene (B1212753) protons (-O-CH₂-). oregonstate.edu This downfield shift is due to the deshielding effect of the adjacent oxygen atom. These two protons are coupled to the three protons of the methyl group.
A triplet, appearing further upfield around 0.8-1.9 ppm, is assigned to the methyl protons (-CH₃). oregonstate.edu This signal is split into a triplet by the neighboring methylene protons. The typical coupling constant (³J) for aliphatic ethyl groups is in the range of 6-8 Hz. iastate.edu
The thiane ring protons present a more complex pattern due to their diastereotopic nature (axial and equatorial positions) and mutual spin-spin coupling.
The methine proton at the C4 position (H-4), being adjacent to the electron-withdrawing carboxylate group, is expected to resonate downfield compared to other ring protons.
The methylene protons at C2/C6 and C3/C5, which are adjacent to the sulfur atom and the C4 carbon, respectively, will appear as complex multiplets. Protons alpha to a sulfur atom typically resonate in the 2.5-3.0 ppm region.
The spin-spin systems within the thiane ring are complex. The H-4 proton will couple to the adjacent protons at C3 and C5. Furthermore, the protons at C2/C6 will couple with those at C3/C5, and geminal coupling will exist between the axial and equatorial protons on the same carbon atom. These overlapping signals necessitate two-dimensional NMR techniques for complete assignment.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -O-CH₂-CH₃ | ~4.1 | Quartet (q) | ~7.1 |
| -O-CH₂-CH₃ | ~1.2 | Triplet (t) | ~7.1 |
| H-4 (methine) | ~2.7 - 3.0 | Multiplet (m) | N/A |
| H-2, H-6 (α to S) | ~2.5 - 2.8 | Multiplet (m) | N/A |
| H-3, H-5 | ~1.8 - 2.2 | Multiplet (m) | N/A |
The proton-decoupled ¹³C NMR spectrum of this compound displays distinct signals for each unique carbon atom.
The carbonyl carbon (C=O) of the ester group is the most downfield signal, typically appearing in the 165-190 ppm region. oregonstate.edu
The methylene carbon of the ethyl group (-O-CH₂-) is found in the 60-80 ppm range. oregonstate.edu
The carbons of the thiane ring will have shifts influenced by the sulfur atom and the ester group. The C4 carbon, attached to the ester, will be downfield relative to the other ring carbons. Carbons alpha to the sulfur (C2 and C6) typically appear in the 20-40 ppm range.
The methyl carbon of the ethyl group (-CH₃) is the most upfield signal, generally found between 10-50 ppm. oregonstate.edudocbrown.info
While standard ¹³C NMR is not inherently quantitative due to the nuclear Overhauser effect (NOE) and long relaxation times, quantitative analysis can be achieved. nih.gov This requires specific experimental setups, such as inverse-gated decoupling and long relaxation delays, to ensure that the signal intensity is directly proportional to the number of carbon nuclei. nih.gov
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~173 |
| -O-CH₂- | ~61 |
| C-4 (methine) | ~45 |
| C-2, C-6 (α to S) | ~30 |
| C-3, C-5 | ~28 |
| -CH₃ | ~14 |
Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of the complex ¹H and ¹³C NMR spectra of this compound. semanticscholar.orgweebly.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. sdsu.eduemerypharma.com Cross-peaks in the COSY spectrum would confirm the connectivity within the ethyl group (between the -CH₂- and -CH₃ protons) and map out the entire spin system of the thiane ring, showing correlations between H-4 and its neighbors (H-3/H-5), and between H-3/H-5 and H-2/H-6. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. pressbooks.pub It allows for the definitive assignment of each protonated carbon in the thiane ring and the ethyl group by linking the proton shifts to the carbon shifts. For example, the proton signal at ~4.1 ppm would show a correlation to the carbon signal at ~61 ppm, confirming their assignment to the -O-CH₂- group. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ipb.pt This experiment is particularly useful for determining the stereochemistry of the thiane ring. For instance, correlations between axial protons on different carbons (e.g., H-2ax and H-4ax) would provide evidence for the chair conformation of the ring and the relative orientation of the substituents.
For complex molecules like sulfur heterocycles, advanced NMR techniques can provide deeper structural insights. semanticscholar.orgresearchgate.net While standard 1D and 2D methods are often sufficient for this compound, more specialized experiments could be employed.
One such advanced methodology is Signal Amplification by Reversible Exchange (SABRE). nih.gov This hyperpolarization technique can dramatically enhance NMR signals, which could be particularly useful for detecting low-concentration samples or for acquiring spectra of less sensitive nuclei. nih.gov SABRE has been shown to be feasible for sulfur-containing heterocycles, offering a potential route to increased detection sensitivity. nih.gov
Direct observation of the sulfur atom via ³³S NMR is challenging due to the low natural abundance (0.76%), low gyromagnetic ratio, and the quadrupolar nature of the ³³S nucleus, which leads to very broad lines. An alternative approach could involve isotopic labeling or the use of related nuclei like ⁷⁷Se as an NMR-active substitute for sulfur to probe the electronic environment at the heteroatom position. nih.gov
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
The most prominent features in the IR and Raman spectra of this compound are the vibrations associated with the ester functional group.
C=O Stretch: The carbonyl (C=O) stretching vibration of the ester group gives rise to a very strong and sharp absorption band in the IR spectrum. For aliphatic esters like this compound, this band is typically observed in the range of 1750-1735 cm⁻¹. orgchemboulder.comstudy.com This intense absorption is a definitive indicator of the presence of a carbonyl group. In Raman spectroscopy, the C=O stretch also produces a characteristic, though often less intense, band. uh.edu
C-O Stretches: Esters exhibit two distinct C-O single bond stretching vibrations. These appear as strong bands in the "fingerprint" region of the IR spectrum, typically between 1300 cm⁻¹ and 1000 cm⁻¹. orgchemboulder.com The asymmetric C-O-C stretch usually appears at a higher frequency (around 1250-1150 cm⁻¹) while the symmetric stretch is found at a lower frequency (around 1150-1000 cm⁻¹). These bands can also be observed in the Raman spectrum. researchgate.net
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch | IR | 1750 - 1735 | Strong |
| Raman | 1750 - 1735 | Medium-Strong | |
| C-O-C Asymmetric Stretch | IR | 1300 - 1150 | Strong |
| Raman | 1300 - 1150 | Weak-Medium | |
| C-O-C Symmetric Stretch | IR | 1150 - 1000 | Strong |
| Raman | 1150 - 1000 | Weak-Medium |
Characteristic Vibrations of the Thiane Ring and C-S Bonds
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule through their characteristic vibrational frequencies. In this compound, the key vibrations are associated with the ester functional group, the saturated hydrocarbon portions of the thiane ring, and the carbon-sulfur bonds.
The thiane ring, a six-membered saturated heterocycle, primarily exhibits C-H and C-C stretching and bending vibrations, similar to cyclohexane (B81311). The C-H stretching vibrations of the methylene (CH₂) groups in the ring are typically observed in the 2850-2950 cm⁻¹ region.
The most diagnostic vibrations for the heterocyclic portion of the molecule are those involving the carbon-sulfur single bonds. The C-S stretching vibration is known to appear in a broad range of the fingerprint region, generally between 600 and 800 cm⁻¹. researchgate.net For saturated cyclic sulfides like thiane, these vibrations are often weak and can be coupled with other ring vibrations, making definitive assignment challenging. By analogy with related thioethers, the C-S-C stretching modes for the thiane ring in this compound are expected to produce weak to medium absorption bands in the 650-750 cm⁻¹ range.
The ethyl ester group gives rise to several strong and easily identifiable bands. The most prominent is the carbonyl (C=O) stretching vibration, which for a saturated ester, typically appears as a strong, sharp band in the 1735-1750 cm⁻¹ region. Additionally, the C-O stretching vibrations of the ester group will produce two bands: a C-O-C asymmetric stretch around 1150-1250 cm⁻¹ and a symmetric O-C-C stretch near 1000-1100 cm⁻¹.
Table 1: Predicted Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | CH₂ and CH₃ (Aliphatic) | 2850 - 2960 | Medium to Strong |
| C=O Stretch | Ester | 1735 - 1750 | Strong |
| C-O-C Asymmetric Stretch | Ester | 1150 - 1250 | Strong |
| O-C-C Symmetric Stretch | Ester | 1000 - 1100 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio of ions generated from the molecule.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the precise elemental composition of a molecule. For this compound, with the molecular formula C₈H₁₄O₂S, the exact mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, and ³²S).
Calculated Exact Mass: 174.07145
Molecular Formula: C₈H₁₄O₂S
An experimental HRMS measurement yielding a mass value very close to this calculated value (typically within 5 ppm) would unequivocally confirm the elemental formula of the molecular ion [M]⁺˙, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).
Fragmentation Pathways and Structural Information from MS/MS
In electron ionization mass spectrometry (EI-MS), the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, the fragmentation is expected to be directed by the two main structural features: the ethyl ester group and the thiane ring.
Proposed Key Fragmentation Pathways:
Loss of the Ethoxy Radical: Cleavage of the C-O bond in the ester group can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a prominent acylium ion.
[M]⁺˙ → [M - 45]⁺ (m/z 129)
Loss of an Ethyl Radical: Alpha-cleavage relative to the carbonyl group can cause the loss of an ethyl radical (•CH₂CH₃).
[M]⁺˙ → [M - 29]⁺ (m/z 145)
McLafferty Rearrangement: If sterically feasible, a hydrogen atom from the ring could be transferred to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule.
[M]⁺˙ → [M - 28]⁺˙ (m/z 146)
Ring-based Fragmentation: The thiane ring can undergo fragmentation. A common pathway for cyclic thioethers is α-cleavage to the sulfur atom, leading to ring opening. Subsequent fragmentation could involve the loss of small neutral molecules like ethene (C₂H₄) or thioformaldehyde (CH₂S).
Loss of the Carboethoxy Group: Cleavage of the bond between the thiane ring and the carboxylate group would result in an ion corresponding to the protonated thiane ring.
[M]⁺˙ → [C₅H₉S]⁺ (m/z 101)
Tandem mass spectrometry (MS/MS) can be used to isolate a specific ion (e.g., the molecular ion at m/z 174) and induce its fragmentation, providing clearer and more detailed structural information by establishing relationships between parent and daughter ions.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 174 | [C₈H₁₄O₂S]⁺˙ | Molecular Ion |
| 145 | [C₇H₉O₂S]⁺ | Loss of •C₂H₅ |
| 129 | [C₇H₉OS]⁺ | Loss of •OC₂H₅ |
| 101 | [C₅H₉S]⁺ | Loss of •COOC₂H₅ |
Coupling with Chromatography (GC-MS, LC-MS)
To analyze this compound within a mixture or to purify it before analysis, mass spectrometry is commonly coupled with chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): Given its predicted molecular weight and structure, this compound is expected to be sufficiently volatile and thermally stable for GC analysis. researchgate.net In GC-MS, the sample mixture is first separated based on the components' boiling points and interactions with the GC column's stationary phase. Each separated component then enters the mass spectrometer for detection and identification. This technique is ideal for the quantitative and qualitative analysis of pure samples or simple mixtures. acs.org
Liquid Chromatography-Mass Spectrometry (LC-MS): For derivatives of this compound that may be less volatile, thermally unstable, or highly polar, LC-MS is the preferred method. LC separates components in a liquid phase based on their affinity for the stationary and mobile phases. The separated components are then ionized (e.g., using electrospray ionization, ESI) and analyzed by the mass spectrometer. LC-MS is highly versatile and is particularly powerful for analyzing complex matrices. researchgate.net
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy (UV-Vis) measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is primarily informative for molecules containing conjugated π-systems (alternating single and multiple bonds) or certain chromophores with non-bonding electrons.
This compound is a saturated aliphatic compound. It lacks a conjugated system; the ester carbonyl group is isolated and the thiane ring contains only sigma (σ) bonds. Consequently, the electronic transitions (σ → σ* and n → σ*) in this molecule require high energy and occur in the far-UV region (below 200 nm), which is outside the range of standard UV-Vis spectrophotometers. Therefore, this compound itself is not expected to exhibit significant absorbance in the 200-800 nm range.
However, if derivatives of this compound were synthesized to include conjugated systems, they would become UV-Vis active. For example, a derivative where the thiane ring is part of a larger aromatic system or is substituted with a conjugated side chain would exhibit characteristic absorption peaks in the UV-Vis spectrum. The wavelength of maximum absorbance (λₘₐₓ) would depend on the extent of the conjugation; longer conjugated systems absorb at longer wavelengths.
X-ray Crystallography (for Crystalline Derivatives)
X-ray crystallography is the most definitive method for determining the complete three-dimensional structure of a molecule in the solid state. nih.gov The technique requires a single, well-ordered crystal. While this compound may be a liquid or oil at room temperature, a suitable crystalline derivative could be prepared for analysis.
If a crystalline derivative is obtained, X-ray diffraction analysis would provide precise information on:
Bond lengths and angles: Confirming the exact geometric parameters of the entire molecule.
Conformation of the Thiane Ring: Saturated six-membered rings like cyclohexane and thiane are not planar and adopt non-planar conformations to relieve ring strain. The most stable conformation is typically the "chair" form. scispace.comwikipedia.org X-ray crystallography could definitively confirm that the thiane ring exists in a chair conformation in the solid state.
Stereochemistry: The technique would reveal the orientation of the ethyl carboxylate substituent on the thiane ring. It would determine whether the substituent occupies an axial (perpendicular to the ring plane) or an equatorial (in the plane of the ring) position. For a single substituent on a six-membered ring, the equatorial position is generally more stable to minimize steric hindrance. youtube.com
Intermolecular Interactions: The analysis would also show how the molecules are packed in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonds or dipole-dipole interactions. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethene |
| Thioformaldehyde |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are fundamental to the computational analysis of organic molecules. DFT methods, such as the widely used B3LYP functional, offer a favorable balance between computational cost and accuracy, making them suitable for calculating the properties of medium-sized molecules like Ethyl thiane-4-carboxylate. nih.govrsc.org These methods are used to determine the ground-state electronic structure, from which a wealth of molecular properties can be derived.
Molecular Geometry Optimization and Conformational Analysis
The first step in most computational studies is geometry optimization, a process that determines the three-dimensional arrangement of atoms corresponding to the lowest energy, most stable structure of the molecule. For this compound, this involves optimizing all bond lengths, bond angles, and dihedral angles.
The thiane (B73995) ring, a six-membered saturated heterocycle containing a sulfur atom, is not planar and, similar to cyclohexane (B81311), adopts various conformations to minimize steric and torsional strain. egyankosh.ac.in The most stable conformation is typically a chair form. researchgate.net A full conformational analysis would involve identifying all possible stable conformers, such as the chair conformation where the ethyl carboxylate group is in an axial or equatorial position, and calculating their relative energies to determine the most predominant form at a given temperature. nih.gov Discrepancies in energy differences between different computational methods have been noted in conformationally mobile ring systems. mdpi.com For instance, DFT calculations could predict the energetic preference for the equatorial conformer, which is generally favored in substituted cyclohexanes to avoid unfavorable 1,3-diaxial interactions. egyankosh.ac.in
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Equatorial Conformer) Note: The following data is illustrative, based on typical values for similar structures, as specific computational results for this compound were not available in the searched literature.
| Parameter | Bond/Angle | Calculated Value (DFT B3LYP/6-31G*) |
| Bond Length | C=O | ~1.21 Å |
| C-O (ester) | ~1.34 Å | |
| O-C (ethyl) | ~1.45 Å | |
| C-S | ~1.82 Å | |
| C-C (ring) | ~1.54 Å | |
| Bond Angle | O=C-O | ~124° |
| C-S-C | ~98° | |
| C-C-C (ring) | ~111° |
Electronic Structure Analysis (HOMO-LUMO Energies, Charge Distribution)
The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap implies high kinetic stability. mdpi.com For sulfur-containing heterocycles, the introduction of the sulfur atom can influence the HOMO-LUMO gap. nih.govnih.gov Computational methods can precisely calculate these orbital energies and visualize their distribution over the molecule. In this compound, the HOMO is expected to have significant contributions from the lone pairs of the sulfur and oxygen atoms, while the LUMO is likely centered on the carbonyl group (C=O) of the ester.
Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals how electron density is distributed among the atoms in the molecule. This helps in identifying electron-rich and electron-poor centers, which is fundamental to predicting chemical behavior.
Table 2: Illustrative Electronic Properties for this compound Note: These values are representative examples for similar organic molecules.
| Property | Calculated Value (eV) |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ 1.5 eV |
| HOMO-LUMO Gap (ΔE) | ~ 8.0 eV |
Calculation of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By calculating spectroscopic parameters, theoretical results can be directly compared with experimental spectra to confirm the molecule's structure. scholarsresearchlibrary.com
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are routinely performed using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net These calculations can predict the chemical shift for each nucleus in the molecule. Comparing the calculated spectrum with the experimental one helps in assigning the signals accurately. For this compound, calculations would predict distinct signals for the protons and carbons of the thiane ring and the ethyl carboxylate group. nmrdb.orgpdx.edu
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption bands observed in an Infrared (IR) spectrum. scholarsresearchlibrary.com For this compound, key vibrational modes would include the strong C=O stretching vibration of the ester group (typically around 1735-1750 cm⁻¹), C-O stretching vibrations (1000-1300 cm⁻¹), and various C-H and C-S stretching and bending modes. orgchemboulder.comlibretexts.orgdocbrown.infospectroscopyonline.com Calculated frequencies are often scaled by a factor to correct for anharmonicity and methodological approximations, leading to better agreement with experimental data.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. rsc.orgcjps.org The calculations provide information about the energies of excited states and the nature of the electronic transitions (e.g., n → π* or π → π*). For this compound, a saturated compound, strong absorptions are expected only in the deep UV region. science-softcon.deresearchgate.net
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) surface map is a visual representation of the charge distribution around a molecule. semanticscholar.org It is plotted on the molecule's electron density surface, with different colors indicating regions of different electrostatic potential. Red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP surface would show a significant region of negative potential (red) around the carbonyl oxygen atom of the ester group due to its high electronegativity and lone pairs of electrons. nih.govucalgary.ca This highlights it as a primary site for interaction with electrophiles or for hydrogen bonding. Regions of positive potential (blue) would be expected around the hydrogen atoms. The MEP map provides a powerful visual tool for predicting intermolecular interactions and reactive sites. nih.gov
Molecular Dynamics Simulations
Computational Studies of Reaction Mechanisms
Theoretical calculations are frequently used to elucidate reaction mechanisms, providing insights that are difficult to obtain experimentally. By mapping the potential energy surface of a reaction, computational chemists can identify reactants, products, intermediates, and transition states. nih.gov This allows for the calculation of activation energies, which helps in understanding reaction rates and pathways.
For this compound, computational studies could be employed to investigate its synthesis, for instance, the mechanism of esterification. They could also be used to predict its reactivity in various chemical transformations, such as reduction of the ester, reactions at the sulfur atom, or ring-opening reactions. nih.gov Such studies provide a detailed, atomistic view of the chemical processes involved.
Transition State Characterization and Activation Energies
A transition state is a fleeting, high-energy configuration of atoms that exists for a mere fraction of a second during a chemical reaction, representing the peak of the energy barrier between reactants and products. masterorganicchemistry.comyoutube.comucsb.edu The characterization of these transient structures is a cornerstone of computational chemistry, providing critical information about the feasibility and kinetics of a reaction. The energy required to reach this state from the reactants is known as the activation energy (Ea). ucsb.edu
For reactions involving this compound, such as its synthesis or subsequent functionalization, computational methods like Density Functional Theory (DFT) and ab initio calculations can be employed to locate and characterize the transition state geometries. frontiersin.orgrsc.orgrsc.org These calculations would involve mapping the potential energy surface of the reaction to identify the saddle point corresponding to the transition state. ucsb.edu Vibrational frequency analysis is then typically performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu
The activation energy can be calculated as the difference in energy between the transition state and the ground state of the reactants. ucsb.edu This value is crucial for understanding the reaction rate, as a higher activation energy implies a slower reaction. For instance, in the ring-opening of a thiane derivative, DFT calculations could model the approach of a nucleophile and the subsequent breaking of a carbon-sulfur bond, identifying the transition state and its associated activation energy. frontiersin.orgmdpi.com
Table 1: Hypothetical Activation Energies for a Reaction of a Thiane Derivative
| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |
| Nucleophilic Attack | DFT (B3LYP) | 6-31G(d) | 15.2 |
| Ring Opening | MP2 | cc-pVTZ | 25.8 |
Reaction Coordinate Mapping
A reaction coordinate is a one-dimensional representation of the progress of a reaction, tracing the path of lowest energy from reactants to products through the transition state. masterorganicchemistry.comucsb.edu Mapping this coordinate provides a visual and energetic profile of the entire reaction, revealing the energy changes that occur as bonds are broken and formed. youtube.com
Computational chemists can map the reaction coordinate by performing a series of geometry optimizations at fixed intervals along the presumed reaction path, a technique known as a potential energy surface scan. Alternatively, more sophisticated methods like the Intrinsic Reaction Coordinate (IRC) can be used to trace the minimum energy path downhill from the transition state towards both the reactants and the products, confirming that the identified transition state indeed connects the desired species. researchgate.net For a reaction involving this compound, this would allow for a detailed understanding of the structural changes throughout the transformation.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the structural or physicochemical properties of a series of compounds with a particular property of interest. researchgate.net These models are built on the principle that the structure of a molecule dictates its properties.
For a series of thiane derivatives, including this compound, a QSPR study could be developed to predict properties such as boiling point, solubility, or even reactivity. This would involve calculating a variety of molecular descriptors for each compound in the series. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., HOMO-LUMO gap, dipole moment). researchgate.net
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the property of interest. researchgate.net Such a model could then be used to predict the properties of new, unsynthesized thiane derivatives.
Table 2: Examples of Molecular Descriptors for QSPR Studies
| Descriptor Type | Example Descriptors |
| Constitutional | Molecular Weight, Number of Sulfur Atoms, Number of Rings |
| Topological | Wiener Index, Balaban J Index |
| Geometric | Molecular Surface Area, Molecular Volume |
| Quantum-Chemical | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Charges |
Validation and Correlation of Theoretical Data with Experimental Findings
A crucial aspect of any computational study is the validation of its theoretical predictions against experimental data. arxiv.org This correlation provides confidence in the computational model and its ability to accurately describe the chemical system.
For this compound, theoretical calculations of its geometry, such as bond lengths and angles, could be compared with experimental data obtained from X-ray crystallography. Calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. Furthermore, computationally predicted reaction outcomes and relative reactivities of different thiane derivatives can be compared with results from laboratory experiments. nih.govrsc.org
Discrepancies between theoretical and experimental data can often provide deeper insights into the system, highlighting the limitations of the computational model or suggesting the presence of unforeseen experimental factors. The iterative process of refining theoretical models based on experimental feedback is a powerful approach for advancing our understanding of chemical systems. arxiv.org
Applications in Advanced Organic Synthesis and Materials Science
Ethyl Thiane-4-carboxylate as a Versatile Synthetic Intermediate
This compound serves as a highly adaptable intermediate in organic synthesis, primarily owing to the reactivity of its two key functional groups: the thiane (B73995) ring and the ethyl carboxylate moiety. The sulfur atom in the thiane ring can be oxidized to sulfoxide (B87167) or sulfone, which can influence the ring conformation and act as a handle for further functionalization. The ester group, on the other hand, can undergo a wide range of transformations, including hydrolysis, amidation, reduction, and reaction with organometallic reagents, to provide a diverse array of derivatives.
The presence of the thiane ring also imparts specific stereochemical properties to the molecule, making it a valuable chiral building block in asymmetric synthesis. The strategic manipulation of these functional groups allows for the introduction of various substituents and the extension of the molecular framework, leading to the synthesis of more complex and functionally diverse molecules.
Table 1: Key Transformations of this compound
| Functional Group | Reaction Type | Product Class |
| Ethyl Carboxylate | Hydrolysis | Thiane-4-carboxylic acid |
| Amidation | Thiane-4-carboxamides | |
| Reduction | (Thian-4-yl)methanol | |
| Grignard Reaction | Tertiary alcohols | |
| Thiane Ring (Sulfur) | Oxidation | Thiane-4-carboxylate 1-oxide, Thiane-4-carboxylate 1,1-dioxide |
Role in the Construction of Complex Heterocyclic Systems
The thiane moiety of this compound is a valuable scaffold for the construction of more intricate heterocyclic systems, particularly spirocyclic compounds. rsc.orgmdpi.com Spiro-heterocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures that can lead to enhanced biological activity and selectivity. mdpi.com
This compound can be utilized as a starting material for the synthesis of spiropiperidines and other spiro-fused heterocyclic systems. nih.gov The synthesis of these complex structures often involves multi-step reaction sequences where the thiane ring serves as the foundational carbocyclic or heterocyclic ring onto which the second ring is constructed. The versatility of the carboxylate group allows for its conversion into other functionalities that can participate in ring-closing reactions.
Utilization in Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govnih.gov While specific examples directly involving this compound in MCRs are not extensively documented, the principles of MCRs involving sulfur heterocycles suggest its potential utility in this area. chemistryforsustainability.orgwindows.net
The functional groups of this compound could potentially participate in various MCRs. For instance, the ester group could be hydrolyzed to the corresponding carboxylic acid, which can then be used in isocyanide-based MCRs like the Ugi or Passerini reactions. nih.gov Furthermore, the thiane ring itself could be a component in cycloaddition reactions or other MCRs designed for the synthesis of complex heterocyclic scaffolds. nih.gov The development of novel MCRs incorporating this compound could provide rapid access to libraries of structurally diverse compounds for drug discovery and other applications.
Potential Applications in Polymer Chemistry (e.g., as monomers or building blocks)
The bifunctional nature of this compound and its derivatives makes it a promising candidate for applications in polymer chemistry. After modification, it can potentially be used as a monomer for the synthesis of novel polyesters, polyamides, or other polymers with unique properties conferred by the sulfur-containing heterocyclic ring.
For example, conversion of the ethyl ester to a carboxylic acid and the introduction of another reactive group on the thiane ring could yield a monomer suitable for polycondensation reactions. Thiophene-based polyesters have been investigated as bio-based high-performance polymers, and thiane-containing polymers could exhibit interesting thermal and mechanical properties. mdpi.com The incorporation of the thiane moiety into a polymer backbone could influence its solubility, thermal stability, and conformational properties.
Table 2: Potential Polymerization Strategies Involving this compound Derivatives
| Monomer Type | Polymerization Method | Potential Polymer Class |
| Dicarboxylic acid derivative | Polycondensation with diols | Polyesters |
| Diamine derivative | Polycondensation with diacyl chlorides | Polyamides |
| Diol derivative | Polycondensation with diisocyanates | Polyurethanes |
Exploration in the Design of Novel Organic Materials
The unique structural and electronic properties of organosulfur compounds make them attractive for the design of novel organic materials with applications in electronics and photonics. While research in this area for this compound is still emerging, the thiane ring offers a scaffold that can be functionalized to create materials with tailored properties.
The sulfur atom in the thiane ring can influence the electronic properties of conjugated systems when incorporated into larger molecular frameworks. Functionalization of the thiane ring can lead to the development of new building blocks for organic semiconductors, conductive polymers, and other functional materials. researchgate.net The ability to control the three-dimensional structure of molecules containing the thiane moiety is also advantageous in the design of materials with specific packing arrangements in the solid state, which is crucial for optimizing their electronic and optical properties.
Conclusion and Future Perspectives
Synthesis and Reactivity of Ethyl Thiane-4-carboxylate
The synthesis of this compound can be logically approached through a two-step process involving the formation of the thiane (B73995) ring followed by esterification. The parent thiane, also known as tetrahydro-2H-thiopyran, can be prepared by the reaction of 1,5-dibromopentane (B145557) with sodium sulfide (B99878) wikipedia.org. Following the synthesis of the thiane ring, the introduction of a carboxylate group at the 4-position is necessary. A plausible subsequent step is the synthesis of thiane-4-carboxylic acid. Finally, the target molecule, this compound, can be obtained through Fischer esterification of thiane-4-carboxylic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid. This is a common and efficient method for converting carboxylic acids to esters libretexts.orgmasterorganicchemistry.commasterorganicchemistry.comchemguide.co.ukyoutube.com.
The reactivity of this compound is dictated by its two primary functional groups: the thioether within the thiane ring and the ethyl ester. The sulfur atom in the thiane ring is nucleophilic and can undergo oxidation to form a sulfoxide (B87167) and subsequently a sulfone. It can also be involved in the formation of sulfonium (B1226848) salts by reacting with alkyl halides. The ester group is susceptible to nucleophilic acyl substitution reactions. For instance, it can undergo hydrolysis back to the carboxylic acid under acidic or basic conditions, or it can be converted to other esters (transesterification), amides, or be reduced to an alcohol.
A summary of potential reactions is presented in Table 1.
| Functional Group | Reaction Type | Reagents | Product |
| Thioether | Oxidation | H₂O₂, m-CPBA | Sulfoxide, Sulfone |
| Thioether | Alkylation | CH₃I | Sulfonium salt |
| Ester | Hydrolysis | H₃O⁺ or OH⁻ | Thiane-4-carboxylic acid |
| Ester | Transesterification | R'OH, H⁺ or R'O⁻ | Thiane-4-carboxylate ester |
| Ester | Aminolysis | R₂NH | Thiane-4-carboxamide |
| Ester | Reduction | LiAlH₄ | (Thian-4-yl)methanol |
Table 1: Potential Reactivity of this compound
Advancements in Characterization and Computational Studies
The structural elucidation of this compound would rely on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be expected to show characteristic signals for the ethyl group (a triplet and a quartet) and complex multiplets for the methylene (B1212753) protons of the thiane ring. The proton at the 4-position would likely appear as a distinct multiplet. ¹³C NMR spectroscopy would show signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the four distinct carbons of the thiane ring ipb.ptnih.govmdpi.com. Advanced 2D NMR techniques such as COSY and HSQC would be instrumental in assigning all proton and carbon signals unambiguously.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1735-1750 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry would provide the molecular weight of the compound and fragmentation patterns that could help confirm its structure.
A summary of expected characterization data is presented in Table 2.
| Technique | Expected Observations |
| ¹H NMR | Signals for ethyl group (triplet, quartet), multiplets for thiane ring protons. |
| ¹³C NMR | Signal for ester carbonyl (~170-175 ppm), signals for ethyl group carbons, signals for thiane ring carbons. |
| IR Spectroscopy | Strong C=O stretch (~1735-1750 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₈H₁₄O₂S. |
Table 2: Expected Spectroscopic Data for this compound
Computational chemistry offers powerful tools to complement experimental data. Density Functional Theory (DFT) calculations could be employed to predict the conformational preferences of the thiane ring, which typically adopts a chair conformation. Such studies can also be used to calculate theoretical NMR chemical shifts, vibrational frequencies, and electronic properties, which can aid in the interpretation of experimental spectra and provide insights into the molecule's reactivity nih.govscholarsresearchlibrary.comnih.govresearchgate.net.
Future Outlook for Thiane Carboxylate Research in Synthetic Chemistry
The field of synthetic chemistry is continually evolving, with a growing emphasis on the development of novel, efficient, and sustainable synthetic methodologies. Saturated heterocycles, including thianes, are increasingly recognized for their value as scaffolds in drug discovery and materials science due to their three-dimensional structures and unique physicochemical properties frontiersin.orgresearchgate.netnih.gov.
Future research in the area of thiane carboxylates could focus on several key areas:
Development of Novel Synthetic Methods: While the proposed synthesis is based on established reactions, there is always a need for more efficient, stereoselective, and environmentally friendly synthetic routes. This could involve the use of transition-metal catalysis or biocatalysis to construct the thiane ring or introduce the carboxylate functionality frontiersin.org.
Exploration of Stereoselective Syntheses: The 4-position of the thiane ring is a prochiral center. The development of methods for the enantioselective or diastereoselective synthesis of substituted thiane carboxylates would be of significant interest, particularly for applications in medicinal chemistry where stereochemistry is often crucial for biological activity.
Functionalization of the Thiane Ring: Research into the selective functionalization of the thiane ring at positions other than the 4-position would expand the chemical space accessible from thiane carboxylate building blocks.
Emerging Avenues for Applications in Specialized Chemical Fields
While specific applications for this compound have not been reported, its structural motifs suggest potential utility in several specialized chemical fields.
Medicinal Chemistry: Saturated heterocycles are prevalent in many approved drugs researchgate.net. The thiane scaffold can influence a molecule's lipophilicity, metabolic stability, and conformational rigidity, all of which are important parameters in drug design. Thiane derivatives have been investigated for a range of biological activities nih.govnih.gov. Thiane carboxylates could serve as valuable building blocks for the synthesis of more complex molecules with potential therapeutic applications. The incorporation of sulfur-containing heterocycles is a strategy used in the development of various bioactive compounds msesupplies.commdpi.com.
Materials Science: Sulfur-containing polymers often exhibit interesting optical and electronic properties. Thiane derivatives could potentially be incorporated into polymer backbones to create novel materials with tailored properties for applications in areas such as organic electronics or high-refractive-index polymers researchgate.net.
Agrochemicals: Many successful pesticides and herbicides contain heterocyclic scaffolds. The unique properties of the thiane ring could be exploited in the design of new agrochemicals with improved efficacy and environmental profiles. Thiazine derivatives, for example, have shown antifungal activities nih.gov.
Q & A
Q. What synthetic methodologies are commonly employed for Ethyl thiane-4-carboxylate, and how can reaction efficiency be optimized?
this compound is typically synthesized via cyclization or substitution reactions involving thiols and carbonyl derivatives. A methodological approach involves optimizing reaction conditions (solvent polarity, temperature, and catalyst selection) to enhance regioselectivity and yield. For example, using DMF as a solvent with potassium hydroxide as a base can facilitate nucleophilic substitution, as demonstrated in analogous thiazole syntheses . Retrosynthetic planning tools, such as AI-driven route prediction, can identify feasible pathways by analyzing bond disconnections and reagent compatibility .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : Assigning peaks for the thiane ring protons (δ 2.5–3.5 ppm for sulfur-adjacent protons) and ester carbonyl (δ 170–175 ppm). DEPT experiments differentiate CH, CH₂, and CH₃ groups .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures by analyzing diffraction data, resolving bond lengths and angles with <0.01 Å precision .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C₈H₁₂O₂S: 172.06 g/mol) and fragmentation patterns .
Q. How can computational chemistry predict the electronic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. These models assess reactivity toward electrophiles/nucleophiles and predict spectroscopic transitions. Basis sets like 6-31G(d) balance accuracy and computational cost .
Advanced Research Questions
Q. How should researchers address contradictions in experimental vs. computational data for this compound?
Discrepancies in spectral or thermodynamic data require systematic validation:
- Statistical Analysis : Compare experimental results (e.g., NMR chemical shifts) with DFT-predicted values using root-mean-square deviation (RMSD) metrics .
- Error Source Identification : Evaluate solvent effects, conformational flexibility, or crystal packing forces in X-ray data .
- Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables .
Q. What strategies improve regioselectivity in functionalizing the thiane ring of this compound?
Regioselective modifications depend on steric and electronic factors:
- Electrophilic Aromatic Substitution : Activating groups (e.g., -OCH₃) direct electrophiles to para positions. Substituent effects are quantified via Hammett σ constants .
- Transition Metal Catalysis : Palladium-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) target halogenated derivatives. Ligand selection (e.g., PPh₃ vs. XPhos) influences site specificity .
Q. How can researchers design experiments to study the hydrolytic stability of this compound under physiological conditions?
- Kinetic Studies : Monitor ester hydrolysis (pH 7.4, 37°C) via HPLC or UV-Vis spectroscopy, tracking carboxylic acid formation .
- Mechanistic Probes : Isotopic labeling (¹⁸O) or chiral chromatography identifies cleavage pathways (e.g., acid-catalyzed vs. enzymatic) .
Data Presentation and Reproducibility
Q. What guidelines ensure rigorous reporting of synthetic and analytical data?
Follow IUPAC standards for compound naming and SI units. Include:
- Synthetic Protocols : Detailed steps, yields, and purification methods (e.g., column chromatography gradients) .
- Raw Data : NMR integrals, IR bands (cm⁻¹), and crystallographic CIF files in appendices .
- Error Margins : Report uncertainties in melting points (±0.5°C) and optical rotations .
Q. How can researchers validate the reproducibility of this compound syntheses across labs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
